Product packaging for [3H]Dpcpx(Cat. No.:)

[3H]Dpcpx

カタログ番号: B10774584
分子量: 312.42 g/mol
InChIキー: FFBDFADSZUINTG-LEZITTIZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

[3H]Dpcpx, also known as [3H]1,3-dipropyl-8-cyclopentylxanthine, is a tritium-labeled, potent and selective antagonist for the adenosine A1 receptor. This high-specific-activity radioligand is an essential tool for the detailed investigation of adenosineergic signaling, a system critical to neuromodulation, cardioprotection, and immune response. Its primary research value lies in its exceptional selectivity and high affinity (typically in the low nanomolar range) for the A1 receptor subtype, enabling precise binding studies where discrimination between A1 and other adenosine receptors (e.g., A2A, A2B, A3) is required.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N4O2 B10774584 [3H]Dpcpx

3D Structure

Interactive Chemical Structure Model





特性

分子式

C16H24N4O2

分子量

312.42 g/mol

IUPAC名

8-cyclopentyl-1,3-bis(1,3-ditritiopropyl)-7H-purine-2,6-dione

InChI

InChI=1S/C16H24N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3,(H,17,18)/i1T,2T,9T,10T

InChIキー

FFBDFADSZUINTG-LEZITTIZSA-N

異性体SMILES

[3H]CCC([3H])N1C2=C(C(=O)N(C1=O)C([3H])CC[3H])NC(=N2)C3CCCC3

正規SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3

製品の起源

United States

Pharmacological and Radiochemical Profile of 3h Dpcpx for Adenosine A1 Receptor Studies

Elucidation of A1 Adenosine (B11128) Receptor Selectivity and Potency of 8-Cyclopentyl-1,3-dipropylxanthine

DPCPX exhibits a high degree of selectivity and potency for the adenosine A1 receptor, making it a valuable tool for differentiating A1 receptor-mediated effects from those mediated by other adenosine receptor subtypes. d-nb.infonih.govmedchemexpress.comtocris.com

Quantitative Assessment of A1-Selectivity Against A2 Receptors (e.g., >700-fold)

Quantitative studies have demonstrated the significant selectivity of DPCPX for A1 adenosine receptors compared to A2 receptors. In rat fat cells (A1) and human platelets (A2), the Ki values for DPCPX were determined to be 0.45 nM and 330 nM, respectively, indicating an A1-selectivity exceeding 700-fold. d-nb.infonih.govresearchgate.net Similar A1-selectivity has been observed in radioligand binding studies. d-nb.infonih.govresearchgate.net Studies using human adenosine receptor subtypes have reported Ki values of 3.9 nM for A1, 130 nM for A2A, 1.0 µM for A2B, and 4.0 µM for A3 receptors, further highlighting the pronounced selectivity for the A1 subtype. tocris.comrndsystems.comfishersci.be

The following table summarizes representative Ki values demonstrating the selectivity of DPCPX:

Receptor Subtype (Species/Tissue)Ki (nM)Selectivity Ratio (vs A1)Source
A1 (Rat fat cells)0.451 d-nb.infonih.govresearchgate.net
A2 (Human platelets)330>700-fold d-nb.infonih.govresearchgate.net
A1 (Human)3.91 tocris.comrndsystems.comfishersci.be
A2A (Human)130~33-fold tocris.comrndsystems.comfishersci.be
A2B (Human)1.0 µM (1000 nM)~256-fold tocris.comrndsystems.comfishersci.be
A3 (Human)4.0 µM (4000 nM)~1025-fold tocris.comrndsystems.comfishersci.be

(Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.)

Competitive Antagonism of Adenylate Cyclase Modulation via A1 and A2 Adenosine Receptors

DPCPX acts as a competitive antagonist at both A1 and A2 adenosine receptors, modulating adenylate cyclase activity. It competitively antagonizes the inhibition of adenylate cyclase activity mediated by A1 receptors and the stimulation of adenylate cyclase activity mediated by A2 receptors. d-nb.infonih.govresearchgate.netmerckmillipore.comsigmaaldrich.com This competitive nature is supported by observations in studies, such as the marked shift to the right of concentration-response curves in the presence of DPCPX. d-nb.info

Absence of Significant cAMP-Phosphodiesterase Inhibition

Unlike some other xanthine (B1682287) derivatives, DPCPX does not significantly inhibit soluble cAMP-phosphodiesterase activity, even at high concentrations. d-nb.infonih.govresearchgate.net This characteristic is important as it minimizes potential confounding effects on intracellular cAMP levels that are independent of adenosine receptor antagonism. Studies have shown that DPCPX exhibits minimal inhibition of phosphodiesterase activity at concentrations several orders of magnitude higher than those effective in blocking adenosine receptors. d-nb.info

Radiochemical Specifications and Their Impact on Research Utility

The radiochemical properties of [3H]Dpcpx are crucial for its effectiveness as a radioligand in binding assays and other research applications.

Specific Activity and Purity of this compound Preparations

This compound is typically prepared with high specific activity, which is essential for detecting low densities of A1 receptors. Reported specific activity values for this compound are around 105 Ci/mmol or in the range of 80-120 Ci/mmol. d-nb.infonih.govresearchgate.netclinisciences.comahajournals.org High purity (>95% or ≥99% by HPLC) is also a critical specification to ensure that the observed binding is primarily due to this compound interacting with the target receptor, minimizing contributions from radiochemical impurities. tocris.comjkchemical.com

Minimization of Non-Specific Binding in Radioligand Assays

A key advantage of this compound in radioligand assays is its generally low non-specific binding. In many tissues, non-specific binding of this compound is reported to be around 1% of total binding at the KD concentration. d-nb.infonih.govresearchgate.net While non-specific binding can be slightly higher in certain tissues, such as bovine myocardial membranes (around 10%), it remains relatively low compared to total binding, facilitating the accurate measurement of specific A1 receptor binding. d-nb.infonih.govresearchgate.net Techniques such as the addition of detergents like CHAPS or bovine serum albumin to incubation buffers can help reduce adsorption and minimize non-specific binding. d-nb.infod-nb.info Non-specific binding is typically determined in the presence of a high concentration of an unlabeled A1 receptor ligand. d-nb.infonih.govuniversiteitleiden.nl

Advanced Radioligand Binding Methodologies and Parameters Utilizing 3h Dpcpx

In Vitro Receptor Binding Assays for Adenosine (B11128) A1 Receptors

In vitro receptor binding assays employing [3H]Dpcpx are routinely conducted using membrane preparations or intact cells sourced from various tissues known to express adenosine A1 receptors, such as brain, heart, and kidney. d-nb.infoahajournals.orgahajournals.orgnih.govnih.gov These assays typically involve incubating the prepared tissue with escalating concentrations of this compound to determine total binding. Nonspecific binding, which represents radioligand binding to sites other than the A1 receptor, is ascertained by performing the incubation in the presence of a high concentration of a known non-radioactive A1 receptor ligand, such as unlabeled DPCPX or R(-)-N6-phenylisopropyladenosine (R-PIA), effectively saturating the specific binding sites. ahajournals.orgresearchgate.net Specific binding, reflecting the binding of this compound solely to A1 receptors, is then calculated by subtracting the nonspecific binding from the total binding. ahajournals.org

Equilibrium Saturation Binding Analysis

Equilibrium saturation binding experiments are fundamental for quantifying the total number of A1 receptor binding sites (Bmax) and determining the affinity of this compound for these sites, represented by the equilibrium dissociation constant (KD). These experiments involve incubating a fixed quantity of tissue preparation with increasing concentrations of this compound until a state of binding equilibrium is achieved. ahajournals.orgresearchgate.net

Determination of Equilibrium Dissociation Constant (KD)

The equilibrium dissociation constant (KD) is a measure of the affinity between the radioligand and the receptor, defined as the concentration of the radioligand at which half of the receptor sites are occupied at equilibrium. A lower KD value signifies a higher affinity of the radioligand for its target receptor. The KD is typically derived from the analysis of saturation binding data through graphical approaches like Scatchard analysis or via non-linear regression analysis. ahajournals.orgnih.govnih.govresearchgate.net

Published research indicates variability in the reported KD values for this compound across different tissues and species. This variation may be attributed to differences in the receptor's microenvironment or the specific A1 receptor population studied. KD values have generally been reported in the sub-nanomolar to low nanomolar range. For instance, a KD of 0.48 nM was calculated in intact rat ventricular myocytes. ahajournals.org Studies utilizing porcine coronary artery membranes reported a KD of 0.21 ± 0.025 nmol/L. ahajournals.orgnih.gov In rat C6 glioma cells, the KD was found to be 9.4 ± 1.4 nM in membranes and 1.6 ± 0.2 nmol/L in intact cells. researchgate.netumich.edu A KD of 5.8 ± 1.12 nM was reported for sheep pineal membranes. nih.gov Studies on renal membranes from untreated rats showed a KD of 0.62 nM. nih.gov When human A1 receptors were expressed in CHO cells, a KD of 2.28 nM was determined. drugbank.com Another study involving human A1R cells reported KD values of 1.6 ± 0.2 nmol/L and 1.3 ± 0.2 nmol/L in the absence and presence of ecto-adenosine deaminase, respectively. umich.edu The affinity of this compound for A1 receptors in brain membranes from a range of species varied from 0.17 nM in sheep brain to 2.1 nM in guinea pig brain. nih.gov Studies characterizing human atrial and ventricular myocardium reported KD values of 2.2 nmol/L and 1.8 nmol/L, respectively. ahajournals.org In human malignant melanoma A375 cells, the KD was determined to be 1.9 ± 0.2 nM. gazi.edu.tr

The following table presents a summary of some reported KD values for this compound binding to A1 receptors:

Tissue/Species KD (nM) Reference
Rat ventricular myocytes (intact) 0.48 ahajournals.org
Porcine coronary artery membranes 0.21 ± 0.025 ahajournals.orgnih.gov
Rat C6 glioma cell membranes 9.4 ± 1.4 researchgate.net
Rat C6 glioma intact cells 1.6 ± 0.2 umich.edu
Sheep pineal membranes 5.8 ± 1.12 nih.gov
Rat renal membranes 0.62 nih.gov
Human A1R in CHO cells 2.28 drugbank.com
Human A1R cells (no ADA) 1.6 ± 0.2 umich.edu
Human A1R cells (with ADA) 1.3 ± 0.2 umich.edu
Sheep brain membranes 0.17 nih.gov
Guinea pig brain membranes 2.1 nih.gov
Human atrial myocardium membranes 2.2 ahajournals.org
Human ventricular myocardium membranes 1.8 ahajournals.org
Human malignant melanoma A375 cells 1.9 ± 0.2 gazi.edu.tr
Quantification of Receptor Binding Site Density (Bmax)

The maximum number of binding sites (Bmax) represents the total concentration of functional receptors present in the tissue preparation. Bmax is calculated from saturation binding data and is typically expressed in units such as fmol/mg protein or fmol/10^6 cells. wikipedia.orgnih.govnih.govnih.govresearchgate.netmedchemexpress.comfishersci.be This parameter provides a quantitative estimate of the receptor density within the biological sample.

Reported Bmax values for this compound binding to A1 receptors demonstrate variability dependent on the specific tissue and species investigated. In intact rat ventricular myocytes, the Bmax was determined to be 68 fmol/10^6 cells, which correlates to an estimated 40,000 receptors per cell. ahajournals.org Porcine coronary artery membranes exhibited a Bmax of 6.43 ± 1.02 fmol/mg protein. ahajournals.orgnih.gov A Bmax of 62.7 ± 8.6 fmol/mg protein was observed in rat C6 glioma cell membranes. researchgate.net Sheep pineal membranes showed a Bmax of 1116 fmol/mg protein. nih.gov Rat renal membranes from untreated animals had a Bmax of 19.9 fmol mg-1 protein. nih.gov In human atrial myocardium, the Bmax was 26.9 ± 2.33 fmol/mg protein, notably higher than the 16.2 ± 2.3 fmol/mg protein measured in ventricular myocardium. ahajournals.org Human A1R cells displayed Bmax values of 1.819 ± 0.215 nmol/g protein and 1.992 ± 0.130 nmol/g protein in the absence and presence of ecto-adenosine deaminase, respectively. umich.edu The Bmax in human malignant melanoma A375 cells was reported as 23 ± 7 fmol/mg protein. gazi.edu.tr

The following table summarizes some reported Bmax values for this compound binding to A1 receptors:

Tissue/Species Bmax Unit Reference
Rat ventricular myocytes (intact) 68 fmol/10^6 cells ahajournals.org
Porcine coronary artery membranes 6.43 ± 1.02 fmol/mg protein ahajournals.orgnih.gov
Rat C6 glioma cell membranes 62.7 ± 8.6 fmol/mg protein researchgate.net
Sheep pineal membranes 1116 fmol/mg protein nih.gov
Rat renal membranes 19.9 fmol/mg protein nih.gov
Human atrial myocardium membranes 26.9 ± 2.33 fmol/mg protein ahajournals.org
Human ventricular myocardium membranes 16.2 ± 2.3 fmol/mg protein ahajournals.org
Human A1R cells (no ADA) 1.819 ± 0.215 nmol/g protein umich.edu
Human A1R cells (with ADA) 1.992 ± 0.130 nmol/g protein umich.edu
Human malignant melanoma A375 cells 23 ± 7 fmol/mg protein gazi.edu.tr

Competitive Radioligand Binding Assays

Competitive binding assays are employed to assess the affinity of unlabeled compounds (which can be either agonists or antagonists) for the A1 receptor. This is achieved by measuring their capacity to inhibit the binding of a fixed, known concentration of this compound. ahajournals.org

Assessment of Ligand Inhibition Constants (Ki)

In competitive binding experiments, varying concentrations of an unlabeled competitor ligand are co-incubated with a constant concentration of this compound and the tissue preparation. The concentration of the competitor that results in a 50% inhibition of specific this compound binding is defined as the IC50 value. The IC50 value is subsequently transformed into an inhibition constant (Ki) using the Cheng-Prusoff equation. This equation incorporates the KD of the radioligand and the concentration of the radioligand used in the assay. nih.govd-nb.infowikipedia.orgahajournals.orgahajournals.orgnih.govresearchgate.net The resulting Ki value represents the affinity of the competitor ligand for the receptor, with a lower Ki indicating a higher affinity.

Numerous studies utilizing this compound in competitive binding assays have provided comprehensive characterization of the affinity of various adenosine receptor ligands. DPCPX itself consistently demonstrates very high affinity for the A1 receptor, with reported Ki values frequently in the sub-nanomolar range. nih.govd-nb.infonih.govmedchemexpress.com Agonists such as R-PIA, NECA, and S-PIA compete for this compound binding with affinities that are characteristic of the A1 receptor subtype. ahajournals.orgahajournals.org In rat ventricular myocytes, the Ki values for R-PIA, NECA, and S-PIA were reported as 50 nM, approximately 9-fold lower than R-PIA, and about 100 times less potent than R-PIA, respectively. ahajournals.org In porcine coronary artery membranes, the observed order of potency for agonists and antagonists in displacing this compound binding was S-ENBA ≈ R-PIA > DPCPX ≈ XAC ≈ CPA > NECA >> CGS 21680 > theophylline. ahajournals.orgnih.gov In intact rat C6 glioma cells, R-PIA and CHA displaced this compound binding with IC50 values of 1.6 µM and 4.2 µM, respectively. researchgate.net DPCPX showed a Ki of 0.46 nM in [3H]-CHA binding experiments using rat whole brain membranes. medchemexpress.com Competition studies performed with sheep pineal membranes indicated the presence of A1 receptors based on the observed rank order potency of the tested competitors. nih.gov Comparative studies across different species revealed that the affinity of xanthine-based antagonists, including DPCPX, was generally higher in rat cortical membranes compared to those from human or guinea pig. nih.govnih.gov Specifically, DPCPX had reported Ki values of 0.05 nM in bovine brain and 1.1 nM in guinea pig brain. nih.gov In human cortical membranes, the pKi for DPCPX was 9.31 (corresponding to a Ki of approximately 0.49 pM), while certain pyrazolopyridine derivatives demonstrated similar affinity across species. nih.gov

The following table summarizes some reported Ki or IC50 values obtained from competitive binding assays utilizing this compound:

Competitor Tissue/Species Value (nM or µM) Unit Reference
R-PIA Rat ventricular myocytes 50 nM ahajournals.org
NECA Rat ventricular myocytes ~450 nM ahajournals.org
S-PIA Rat ventricular myocytes ~5000 nM ahajournals.org
S-ENBA Porcine coronary artery membranes 0.11 nM ahajournals.orgnih.gov
R-PIA Porcine coronary artery membranes 0.32 nM ahajournals.orgnih.gov
DPCPX Porcine coronary artery membranes 3.2 nM ahajournals.orgnih.gov
CHA Rat C6 glioma intact cells 4.2 µM researchgate.net
R-PIA Rat C6 glioma intact cells 1.6 µM researchgate.net
DPCPX Rat whole brain membranes 0.46 nM medchemexpress.com
DPCPX Bovine brain membranes 0.05 nM nih.gov
DPCPX Guinea pig brain membranes 1.1 nM nih.gov
DPCPX Human cortical membranes ~0.00049 nM nih.gov
Pharmacological Ranking of Agonists and Antagonists

Competitive binding assays employing this compound enable the pharmacological ranking of various ligands based on their respective affinities for the A1 receptor. By comparing the Ki values determined for a series of agonists and antagonists, their relative potencies at the A1 receptor can be established. This ranking is a critical step in the classification of compounds and provides valuable insights into their potential pharmacological profiles and therapeutic applications. wikipedia.orgnih.govresearchgate.netfishersci.be

Studies utilizing this compound have consistently demonstrated that ligands with established selectivity for the A1 receptor, including both agonists and antagonists, compete for binding sites with high affinity. In contrast, ligands primarily selective for other adenosine receptor subtypes (A2A, A2B, A3) typically exhibit significantly lower affinity for the A1 receptor in these assays. ahajournals.orgresearchgate.netgazi.edu.trnih.gov The characteristic rank order of potency observed for a panel of ligands in displacing this compound binding serves as a key criterion for confirming the presence and identifying the subtype of adenosine receptors, specifically A1 receptors, in a given tissue sample. ahajournals.orgahajournals.orgnih.govahajournals.org For example, an observed rank order of potency for agonists such as R-PIA > NECA > S-PIA is consistent with their interaction at A1 receptors. ahajournals.org In studies involving human atrial and ventricular myocardium, the rank order of potency for agonists (R-PIA > S-PIA > NECA) and antagonists (DPCPX > 8-phenyltheophylline (B1204217) > theophylline) was found to be characteristic of the A1 receptor subtype. ahajournals.org

Kinetic Analysis of this compound-Receptor Interactions

Kinetic analysis of this compound binding provides crucial information about the dynamic interaction between the radioligand and the A1 receptor, including the rates of association and dissociation.

Measurement of Association (k_on) and Dissociation (k_off) Rate Constants

The association rate constant (k_on) describes the rate at which the radioligand binds to the receptor, while the dissociation rate constant (k_off) describes the rate at which it unbinds. These parameters are fundamental to understanding the binding kinetics. The dissociation rate constant, k_off, is a unimolecular rate constant that is independent of the free ligand concentration and is solely dependent on the specific interactions between the ligand and its target. nih.govworktribe.com The association phase of the kinetic binding curve is termed k_on(obs) and is defined as k_on = (k_on(obs) - k_off) / [ligand]. researchgate.net

Studies utilizing this compound have determined these kinetic constants in various preparations. For instance, in FRTL-5 cells, the calculated k_off for this compound was found to be 0.035 min⁻¹. nih.gov The calculated k_obs from association experiments in the same cells was 0.164 min⁻¹, with an association rate constant (k_on) of 0.129 nM⁻¹ min⁻¹. nih.gov Using the ratio k_off / k_on, the kinetic K_D was calculated to be 0.27 nM. nih.gov Another study using Sf9 cells expressing A1 receptors determined a k_on of 0.20 ± 0.02 min⁻¹nM⁻¹ and a k_off of 0.13 ± 0.01 min⁻¹ for [3H]SCH23390 binding, though this was for a different receptor, illustrating the type of kinetic analysis performed. nih.gov

Characterization of Multiple Kinetic Components of Binding

In some cases, the binding of this compound to A1 adenosine receptors may not follow a simple one-site kinetic model, suggesting the presence of multiple kinetic components. This can occur due to factors such as receptor states or different binding environments.

Research has shown that A1 adenosine receptors can exhibit two kinetic components for the binding of this compound, particularly at low ionic strength. researchgate.netnih.gov In such conditions (≤ 42 mmol/l), the dissociation of this compound bound to A1 receptors was better fitted by a two-kinetic component model than by a one-kinetic component model. researchgate.netnih.gov The kinetic constants derived from this analysis were consistent with comparable K_d values for the two components, indicating that these components might not be distinguishable through saturation isotherm analysis alone. researchgate.netnih.gov This highlights the importance of kinetic analysis in revealing complexities in receptor binding that equilibrium studies might miss.

Quantitative Receptor Autoradiography with this compound

Quantitative receptor autoradiography using this compound is a powerful technique for visualizing and quantifying the distribution of A1 adenosine receptors in tissue sections.

In Vitro and Ex Vivo Localization of A1 Adenosine Receptors

Autoradiography allows for the precise localization of A1 receptors in both in vitro (tissue sections) and ex vivo (tissue from in vivo labeled animals) settings. this compound has been successfully used to label A1 adenosine receptors in rat brain sections for visualization at the light microscopic level using autoradiography. nih.gov The specific binding of this compound in these sections exhibits the pharmacological characteristics of A1 adenosine receptors and is associated with very low levels of nonspecific binding. nih.gov

Ex vivo autoradiographic studies with this compound in rats have shown a heterogeneous distribution in different brain regions, with the highest accumulation observed in the cerebellum and hippocampus. nih.gov The ex vivo autoradiographic distribution of this compound has been found to be similar to the in vitro autoradiographic distribution of other tritiated A1 adenosine receptor ligands like [3H]CHA. nih.gov This suggests the potential for using DPCPX in in vivo investigations of A1 adenosine receptors. nih.gov

Regional Distribution Mapping in Heterogeneous Tissues

This compound is particularly useful for mapping the regional distribution of A1 adenosine receptors in heterogeneous tissues like the brain. This provides valuable information about the differential expression of these receptors in various brain areas.

Studies using this compound autoradiography have revealed characteristic regional distribution patterns of A1 adenosine receptors in the brain. In rat brain, a typical pattern of cerebral A1AR distribution is observed with low background and high specific binding, particularly in gray matter regions. snmjournals.org High receptor densities have been found in areas such as the cerebellum, neocortex, and thalamus. snmjournals.org Lower concentrations of this compound binding have been noted in regions like the hypothalamus and brain stem. nih.gov In equine forebrain tissues, this compound binding sites were found to be more dense in the cerebral cortex compared to the striatum, although the absolute density in the striatum of horses is notably higher than in most other species. avma.org The equilibrium K_D values also showed a difference, with a higher binding affinity for this compound in the striatum compared to the cerebral cortex in horses. avma.org

The regional distribution of A1 adenosine receptors in human brain studied using this compound as a radioligand also shows the expected pattern. researchgate.net

Here is a table summarizing some regional distribution data:

Tissue/SpeciesRegionBinding Density (fmol/mg protein)K_D (nM)Source
Rat BrainCerebellumHighNot specified snmjournals.org
Rat BrainNeocortexHighNot specified snmjournals.org
Rat BrainThalamusHighNot specified snmjournals.org
Rat BrainHypothalamusLowNot specified nih.gov
Rat BrainBrain StemLowNot specified nih.gov
Equine ForebrainCerebral Cortex972 ± 240.58 avma.org
Equine ForebrainStriatum580 ± 150.29 avma.org
Rat Smooth MuscleColon (long.)295 ± 701.18 ± 0.47 nih.gov
Rat Smooth MuscleColon (musc. m.)43 ± 3.50.84 ± 0.15 nih.gov
Rat Smooth MuscleDuodenum38.8 ± 41.59 ± 0.18 nih.gov
Rat Smooth MuscleVasa Deferentia43.3 ± 12.20.93 ± 0.17 nih.gov

Methodological Modulations and Considerations in this compound Binding Studies

Several methodological considerations and modulations are important for accurate and reliable this compound binding studies. These include factors like incubation conditions, the presence of endogenous ligands, and the influence of guanine (B1146940) nucleotides.

The presence of endogenous adenosine can affect the apparent affinity of this compound in tissue sections. nih.gov The addition of GTP has been shown to increase the apparent affinity of this compound to tissue sections, enhancing it to the affinity measured in membranes. nih.gov This suggests that competitive antagonism with endogenous adenosine explains the lower affinity observed in the absence of GTP. nih.gov

Guanine nucleotides, such as GTP, can modulate the binding of this compound to A1 receptors, particularly by influencing the coupling of the receptor to G proteins. researchgate.netresearchgate.net While GTP may not have a significant effect on this compound binding to rat brain membranes, it can increase binding in human brain regions and transfected cells. nih.govresearchgate.net This increase in binding with GTP addition is thought to be due to a decrease in the K_D value of this compound. researchgate.net

The method of tissue preparation can also influence binding properties. Studies using bovine myocardial membranes allowed for the analysis of both high and low agonist affinity states of the A1 receptor in a tissue with low receptor density. nih.govresearchgate.netd-nb.info Nonspecific binding of this compound is generally low (around 1% of total at K_D) but can be higher in certain tissues like bovine myocardial membranes (about 10%). nih.govresearchgate.netd-nb.info

Scintillation proximity assay (SPA) has been evaluated as an alternative platform for real-time receptor-binding kinetic measurements for GPCRs, including the human adenosine A1 receptor using this compound. researchgate.net This homogeneous assay format, which does not require a filtration step, allows for reliable and quick determination of association and dissociation rate constants, showing good agreement with traditional filtration assays. researchgate.net

Optimization of Incubation Conditions (e.g., Temperature, pH, Ionic Strength)

Optimizing incubation conditions is critical for obtaining reliable and reproducible this compound binding data. While specific detailed studies solely focused on optimizing temperature, pH, and ionic strength for this compound binding across various tissues are not extensively detailed in the provided search results, general principles and conditions used in reported studies offer insights.

Several studies highlight the buffer systems and temperatures used for this compound binding assays. For instance, binding to rat ventricular myocytes was performed in KRBG-buffer supplemented with HEPES and CaCl2 at 37°C for 1 hour. ahajournals.org In contrast, binding to myocardial membranes was conducted in 50 mM Tris-HCl (pH 7.4) at 25°C for 1 hour. ahajournals.org Binding to porcine coronary artery membranes was also carried out in 50 mmol/L Tris-HCl buffer (pH 7.4) containing 1 mmol/L Mg2+ at 25°C for 2 hours. ahajournals.org These variations in temperature and buffer composition (including ionic components like CaCl2 and Mg2+) suggest that optimal conditions can vary depending on the specific tissue or cell type being studied.

The pH of the incubation buffer is consistently maintained around neutral, typically pH 7.4, in Tris-HCl buffer for membrane preparations. ahajournals.orgahajournals.org The inclusion of ions like Mg2+ is also noted in some protocols. ahajournals.org One study investigating the effects of Mg2+ on adenosine A1 receptors labeled with this compound in rat striatum found that Mg2+ did not significantly affect equilibrium binding constants but did slow the apparent association rate. nih.gov This suggests that while equilibrium binding might be less sensitive to Mg2+ concentration, kinetic parameters can be influenced.

The duration of incubation also varies, with studies reporting incubation times of 1 hour or 2 hours to reach equilibrium. ahajournals.orgahajournals.orgpnas.org

Tissue/Cell TypeBufferpHTemperature (°C)Incubation TimeAdditional Components
Intact Rat Ventricular MyocytesKRBG + 10 mM HEPES + 1.4 mM CaCl2Not specified371 hourAdenosine deaminase (0.5 U/ml)
Rat Myocardial Membranes50 mM Tris-HCl7.4251 hourAdenosine deaminase, etc.
Porcine Coronary Artery Membranes50 mmol/L Tris-HCl + 1 mmol/L Mg2+7.4252 hoursAdenosine deaminase (0.2 U/mL)
CHO-A1 Cells (Whole-cell)Serum-free DMEM/F-12Not specified371 hourCompeting ligands, 10 µM XAC (for non-specific binding)
Rat Striatum (Membranes)Not specifiedNot specifiedNot specifiedNot specifiedMg2+ (10 mM)

Role of Adenosine Deaminase in Eliminating Endogenous Adenosine Effects

Endogenous adenosine can interfere with the binding of radioligands to adenosine receptors due to its affinity for these receptors. nih.gov Adenosine deaminase (ADA) is an enzyme that catalyzes the deamination of adenosine to inosine, effectively removing endogenous adenosine from the incubation medium. researchgate.netmedlineplus.gov The inclusion of ADA in this compound binding assays is a common practice to prevent endogenous adenosine from competing with the radioligand for binding sites, thus ensuring accurate measurement of specific binding to the A1 receptors. ahajournals.orgavma.orgahajournals.orgumich.edu

Studies demonstrate the importance of ADA treatment. For example, in binding assays using intact rat ventricular myocytes, adenosine deaminase at 0.5 units/ml was included to remove endogenous adenosine. ahajournals.org Similarly, porcine coronary artery membranes were pretreated with 0.2 U/mL adenosine deaminase at 25°C. ahajournals.org The use of ADA helps to ensure that the observed binding is primarily due to the interaction of this compound with the A1 receptors, without significant competition from endogenously released adenosine.

Research has shown that even with ADA treatment, some level of endogenous adenosine might still be present, and its influence, particularly in the presence of other factors like Mg2+, can affect ligand binding kinetics. nih.gov This highlights the need for careful consideration of endogenous adenosine even when using ADA.

Comparative Analysis of this compound Binding in Membrane Preparations Versus Intact Cells

This compound binding has been characterized in both membrane preparations and intact cells, providing valuable insights into receptor properties in different cellular contexts. Studies have compared the binding characteristics of this compound in these two preparations, revealing both similarities and differences.

In some cases, the binding characteristics for this compound, such as the dissociation constant (KD), have been reported to be similar in intact cells and membranes prepared from those cells. tandfonline.com For example, a study using DDT1 MF-2 smooth muscle cells found similar KD values of approximately 1 nM for this compound binding in both intact cells and membranes. tandfonline.com However, the maximum binding capacity (Bmax) can differ when expressed per cell number versus per milligram of protein. In the same study, the maximum binding was 183 fmol/10^6 intact cells and 344 fmol/mg of membranes. tandfonline.com

A key difference observed between membrane preparations and intact cells lies in the behavior of agonist binding. While adenosine A1 receptors in membrane preparations often exhibit both high and low affinity states for agonists, in intact cells, the receptor may primarily appear in a low affinity state for agonists. ahajournals.orgtandfonline.com This difference is attributed to the presence of intracellular components like GTP in intact cells, which can influence receptor coupling to G proteins and shift agonist binding towards the low-affinity state. ahajournals.orgtandfonline.com Antagonists like this compound, however, typically bind to a single site in both intact cells and membranes. tandfonline.com

Studies comparing agonist competition for this compound binding in intact cells versus membranes have demonstrated these differences in affinity states. umich.edu For instance, competition curves with A1 receptor agonists like CCPA or CPA against this compound binding in intact cells and membrane preparations can show different fits to one-site or two-site binding models, particularly in the presence or absence of adenosine deaminase. umich.edu

PreparationThis compound KD (approx.)Agonist Binding Affinity StatesAntagonist Binding Sites
Membrane Preparations~1 nM tandfonline.com, 0.21-1.59 nM ahajournals.orgnih.govHigh and Low ahajournals.orgtandfonline.comSingle tandfonline.com
Intact Cells~1 nM tandfonline.comPrimarily Low ahajournals.orgtandfonline.comSingle tandfonline.com

This comparative analysis highlights that while this compound binds with similar affinity to A1 receptors in both preparations, the cellular context, particularly the presence of intracellular signaling molecules, can influence the receptor's interaction with agonists.

Elucidating Mechanistic Principles of Adenosine A1 Receptor Function Via 3h Dpcpx

Insights into G-Protein Coupling and Receptor-Effector Modulation

The interaction between adenosine (B11128) A1 receptors and guanine (B1146940) nucleotide-binding proteins (G proteins), particularly inhibitory G proteins (Gi), is a critical aspect of receptor function. nih.govnih.gov [3H]Dpcpx binding studies have been instrumental in understanding how this coupling is regulated and how it influences antagonist binding.

Regulation of this compound Binding by Guanine Nucleotides (e.g., GTP)

Guanine nucleotides, such as Guanosine-5'-triphosphate (GTP), play a key role in modulating the coupling of GPCRs to G proteins. wikipedia.org Studies have shown that GTP increases the binding of this compound to A1 adenosine receptors in a concentration-dependent manner. nih.govd-nb.info This effect is attributed to the ability of GTP to induce the uncoupling of receptors from G proteins. nih.govd-nb.info The rank order of potency for different guanine nucleotides in increasing this compound binding is consistent with their potency in inhibiting agonist binding, suggesting a direct link between G protein coupling and antagonist binding characteristics. nih.govd-nb.info

Research indicates that in the absence of GTP, when A1 receptors are largely coupled to Gi proteins and are in a high-affinity state for agonists, the binding of this compound is inhibited. nih.gov The uncoupling of A1 receptors from Gi by guanine nucleotides leads to an increase in this compound binding. nih.govd-nb.info Kinetic and equilibrium binding studies have demonstrated that the increase in this compound binding observed with GTP is primarily due to an increase in the maximum number of binding sites (Bmax) rather than a change in the receptor's affinity (Kd) for the antagonist. nih.govd-nb.info

Data from studies on rat brain membranes illustrate this effect:

ConditionThis compound Binding (Specific Binding)Effect on BmaxEffect on Kd
Absence of GTPLowerDecreasedNo change
Presence of GTPHigherIncreasedNo change

This suggests that this compound preferentially binds to a receptor state that is less coupled to the G protein.

Effects of G-Protein Inactivation (e.g., N-ethylmaleimide) on Antagonist Binding

Further evidence for the influence of G protein coupling on this compound binding comes from experiments using G protein inactivating agents like N-ethylmaleimide (NEM). nih.govebi.ac.ukuni.luciteab.com Treatment of membranes with NEM, which inactivates Gi proteins through alkylation of thiol groups, results in an increase in this compound binding that is similar to the effect observed with GTP. nih.govd-nb.info This supports the notion that the coupled state of the receptor-G protein complex inhibits antagonist binding. nih.govd-nb.info

Downstream Signaling Pathways and A1 Adenosine Receptor Activation (e.g., Adenylate Cyclase Inhibition)

Adenosine A1 receptors are primarily known to couple to inhibitory G proteins (Gi), which leads to the inhibition of adenylyl cyclase activity. revvity.comnih.govnih.govahajournals.orgoup.com This inhibition results in decreased intracellular levels of cyclic AMP (cAMP), a key second messenger. nih.govahajournals.orgoup.com

While this compound is an antagonist and does not directly activate these downstream pathways, its use in binding studies, particularly in conjunction with agonists, helps to characterize the functional state of the receptor and its coupling to these signaling cascades. For instance, the ability of agonists to compete with this compound binding with different affinities in the presence or absence of GTP reflects the receptor's coupling status to Gi proteins, which in turn dictates its ability to inhibit adenylyl cyclase. nih.govd-nb.info

Studies have demonstrated that A1-selective agonists attenuate responses mediated by the stimulation of adenylyl cyclase, such as isoproterenol-mediated vasorelaxation and cAMP accumulation, and these effects are blocked by DPCPX. nih.govahajournals.org This functional antagonism by DPCPX, characterized through its binding properties via this compound, confirms that the binding sites identified by the radioligand are indeed the functionally relevant A1 receptors coupled to the adenylyl cyclase pathway. nih.govahajournals.org Pertussis toxin, which inactivates Gi proteins, abolishes the inhibitory effects of A1 agonists on cAMP accumulation, further supporting the Gi-mediated coupling of A1 receptors to adenylyl cyclase inhibition. nih.govahajournals.org

Spatiotemporal Distribution and Physiological Significance of A1 Receptors Imaged with 3h Dpcpx

Characterization of A1 Adenosine (B11128) Receptors in the Central Nervous System

A1Rs are widely distributed throughout the central nervous system (CNS), where they play significant roles in modulating neuronal activity. abcam.comwikipedia.orgscielo.brnih.gov Radioligand binding studies using [3H]DPCPX and other tritiated ligands have been instrumental in mapping the regional density of these receptors. scielo.brjneurosci.orgcore.ac.ukrug.nlresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Regional Receptor Density and Distribution in Brain Structures

Studies employing this compound and other A1R radioligands have consistently shown a heterogeneous distribution of A1Rs in the brain, with particularly high densities observed in key structures involved in neurotransmission and cognitive function. scielo.brjneurosci.orgcore.ac.ukrug.nlresearchgate.netresearchgate.netresearchgate.netresearchgate.net

High levels of A1R binding have been reported in the hippocampus, cerebral cortex, striatum, and cerebellum in various species, including rodents and humans. scielo.brjneurosci.orgcore.ac.ukrug.nlresearchgate.netresearchgate.netresearchgate.netresearchgate.net For instance, quantitative autoradiographic studies in the human brain using N6-[3H]Cyclohexyladenosine ([3H]CHA), another A1R ligand, revealed the highest receptor densities in the stratum oriens, pyramidale, and radiatum of the hippocampus. High densities were also found in the cerebral cortex and striatum. researchgate.net While the regional distribution is generally similar between humans and rodents, some differences exist, such as the lower A1R densities in the human cerebellum compared to rats. rug.nlresearchgate.net

Saturation binding experiments with this compound in rat brain cortical membranes have determined key binding parameters, such as the dissociation constant (Kd) and maximal binding capacity (Bmax), providing quantitative measures of receptor affinity and density in this region. plos.org Studies on cultured astrocytes from different brain regions also utilized this compound to determine A1 receptor protein levels, correlating these with receptor mRNA levels. jneurosci.org

The following table summarizes representative findings on A1 receptor distribution in various brain regions:

Brain RegionSpeciesRadioligandRelative Density / Specific FindingSource
HippocampusRatThis compoundHigh density; Specific binding found in astrocytic membranes. jneurosci.orgresearchgate.net
Cerebral CortexRatThis compoundHigh density; Specific binding found in astrocytic membranes. jneurosci.orgresearchgate.net
StriatumRatThis compoundHigh density; Specific binding found in astrocytic membranes. jneurosci.orgresearchgate.net
CerebellumRatThis compoundHigh density; Specific binding found in astrocytic membranes. jneurosci.orgresearchgate.net
HippocampusHuman[3H]CHAHighest densities in stratum oriens, pyramidale, and radiatum. researchgate.net
Cerebral CortexHuman[3H]CHAHigh density. researchgate.net
StriatumHuman[3H]CHAHigh density. researchgate.net
CerebellumHuman[3H]CHALow density compared to rat. rug.nlresearchgate.net
ThalamusRatThis compoundSpecific binding found in astrocytic membranes. jneurosci.org
ThalamusHuman[3H]CHAHeterogeneous distribution with high density in medial/anterior nucleus. researchgate.net

Note: [3H]CHA is N6-[3H]Cyclohexyladenosine.

Modulation of Neuronal Activity and Neurotransmission

A1 adenosine receptors are predominantly coupled to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase activity and a decrease in intracellular cAMP levels. ahajournals.orgahajournals.orgjneurosci.orgnih.govnih.gov This signaling pathway underlies their role in modulating neuronal excitability and neurotransmitter release. wikipedia.orgscielo.brnih.govrug.nlresearchgate.netnih.govtandfonline.comphysiology.org

A1Rs are often localized presynaptically, where their activation inhibits the release of various neurotransmitters, including excitatory amino acids like glutamate (B1630785) and acetylcholine. scielo.brresearchgate.netphysiology.org This presynaptic inhibition is a crucial mechanism by which adenosine, acting via A1Rs, can dampen excessive neuronal activity. wikipedia.orgscielo.brresearchgate.netphysiology.org Studies have shown that A1 receptor activation can attenuate vasorelaxation and cAMP stimulation mediated by β-receptor agonists, suggesting a link between A1R signaling and other important signaling pathways in the nervous system. ahajournals.orgahajournals.org Furthermore, A1 receptor-mediated potentiation of phospholipase C activity has been observed in cultured astrocytes, demonstrating the complexity of A1R signaling depending on the cellular context and receptor expression levels. jneurosci.org

The functional impact of A1R activation on neuronal activity is evident in studies where A1R antagonists like DPCPX are used to block adenosine's effects. wikipedia.orgrug.nlsemanticscholar.org Blocking A1Rs can influence processes such as learning and memory, suggesting that endogenous adenosine, acting on A1Rs, can negatively modulate information processing in the brain. rug.nl

A1 Adenosine Receptor Expression and Function in the Cardiovascular System

Adenosine plays a critical role in regulating cardiovascular function, mediated through its interactions with adenosine receptors, including the A1 subtype. nih.govsemanticscholar.orgnih.gov this compound has been utilized to investigate the presence and characteristics of A1Rs in cardiovascular tissues. ahajournals.orgahajournals.org

Myocardial and Vascular Receptor Subpopulations

Studies using this compound binding have provided direct evidence for the presence of specific A1 adenosine receptors in cardiovascular tissues, such as porcine coronary artery smooth muscle membranes. ahajournals.orgahajournals.org These studies demonstrated saturable binding, indicating a finite number of binding sites, and characterized the binding affinity (Kd) and capacity (Bmax). In porcine coronary artery smooth muscle membranes, this compound binding was found to be saturable with a Bmax of 6.43 ± 1.02 fmol/mg protein and a Kd of 0.21 ± 0.025 nmol/L. ahajournals.orgahajournals.org This suggests a relatively low population of A1 receptors in this tissue compared to some brain regions. ahajournals.orgahajournals.org

Competition binding experiments using this compound have helped establish the pharmacological profile of adenosine receptors in these tissues, confirming the presence of A1 receptors based on the potency order of various agonists and antagonists. ahajournals.orgahajournals.org While A2A receptors are considered the predominant subtype for coronary vasodilation, A1Rs are also present and contribute to the complex regulation of coronary flow. nih.gov A1Rs have also been identified in other parts of the cardiovascular system, including the heart and aorta. rug.nlnih.gov

Influence on Cardiac Electrophysiology

A1 adenosine receptors exert significant effects on cardiac electrophysiology, primarily by mediating negative chronotropy (slowing heart rate) and negative dromotropy (slowing conduction through the atrioventricular node). tandfonline.comsemanticscholar.orgnih.gov These effects are mediated through direct actions, particularly in supraventricular tissues like the sinoatrial and atrioventricular nodes, and indirect anti-β-adrenergic effects. semanticscholar.orgnih.gov

Activation of A1Rs leads to the opening of potassium channels and inhibition of calcium channels, altering the electrical activity of cardiac cells. nih.gov DPCPX, as a selective A1R antagonist, has been used in experimental settings to block these electrophysiological effects of adenosine, highlighting the specific involvement of A1Rs. semanticscholar.org Studies have shown that DPCPX can abolish the improvement in cardiac function mediated by adenosine during reperfusion, further supporting the role of A1Rs in cardioprotection. semanticscholar.org

Renal Adenosine A1 Receptor Systems and Their Regulatory Roles

Adenosine and its receptors, including the A1 subtype, are present in the kidneys and play important roles in regulating renal function, such as glomerular filtration rate, renin release, and sodium reabsorption. abcam.comnih.govresearchgate.net While the presence and functional roles of renal A1 receptors are well-established, specific detailed studies utilizing this compound for imaging or extensively characterizing these receptors in the kidney were not prominently found in the initial search results. General information indicates that adenosine receptors are widely expressed in peripheral tissues, including the renal system, and contribute to regulatory processes. abcam.comnih.govresearchgate.net The effects of adenosine in the kidney are complex and depend on the specific receptor subtype activated and the physiological context. researchgate.net

Localization in Specific Renal Structures

Studies utilizing radioligand binding with this compound have identified the presence of adenosine A1 receptors in various renal structures. While some early studies using other ligands reported binding in glomerular structures, more recent work with this compound and other A1 agonists has confirmed A1 receptor presence in human glomeruli, as demonstrated by radioligand binding assays and the inhibition of cAMP production by A1 agonists, which was antagonized by DPCPX. core.ac.uk A1 receptors are also known to be highly expressed in the preglomerular microcirculation, proximal tubules, and other renal structures. plos.org Autoradiographic localization of A1 agonists has been reported in the inner and outer medulla of the guinea pig kidney. ahajournals.org

Receptor Changes in Models of Renal Dysfunction

This compound binding characteristics have been investigated in models of renal dysfunction to understand the changes in A1AR density and affinity. In rats with acute renal failure (ARF) induced by glycerol, renal membranes showed statistically significant increases (2-4 fold) in both the maximal binding capacity (Bmax) and the equilibrium dissociation constant (Kd) for this compound 16 and 48 hours after induction of ARF, compared to control rats. nih.gov This increase in A1 receptor density in glycerol-induced ARF appears to be a result of increased gene transcription for this receptor. nih.gov These findings suggest that an increase in A1 receptor density in renal resistance vessels may contribute to the enhanced renal vasoconstrictor response to adenosine observed in glycerol-induced ARF. nih.gov However, no significant changes in the binding characteristics of this compound were noted in membranes from rats with ARF induced by HgCl2 at 48 hours. nih.gov

Studies in a rat model of radiocontrast media-induced nephropathy, induced by chronic nitric oxide deficiency (using L-NAME), showed that treatment with the specific adenosine A1-receptor antagonist DPCPX prevented the decline of renal blood flow (RBF) and glomerular filtration rate (GFR) induced by the contrast medium. nih.govcolab.ws This suggests a role for A1 receptor activation in the renal vasoconstriction seen in this model of renal dysfunction.

Chronic stimulation of A1ARs in rats via infusion of the selective A1 agonist R-PIA for 7 days resulted in approximately a 40% reduction in the Bmax for renal cortex this compound binding, without significant changes in Kd values. This indicates down-regulation of renal A1ARs following prolonged agonist exposure. karger.com

This compound Applications in Other Peripheral Tissues and Cellular Models

Beyond the kidney, this compound has been utilized to characterize A1ARs in a variety of other peripheral tissues and defined cell lines.

Adipose Tissue Adenosine A1 Receptor Characterization

This compound has been used to identify and characterize A1AR binding sites in adipose tissue. In human adipocyte membranes from different anatomical locations (abdominal, femoral, and omental fat deposits), this compound bound to A1 receptors with a maximal binding capacity (Bmax) of ≤ 95 fmol/mg protein. nih.gov There were no marked differences in maximal binding between these different fat deposits. nih.gov Studies using this compound binding in adipose tissue membranes from lean and obese Zucker rats determined the affinity of an A1 adenosine receptor antagonist, finding similar Kd values in both lean and obese membranes. physiology.org Research using this compound has also shown that total apparent adenosine A1 receptor binding was significantly greater in the visceral adipose tissue (VAT) preparations from African American women compared to Caucasian women. oup.com Both protein mass and total A1AR densities (Bmax) were significantly higher in subcutaneous adipose tissue (SAT) than VAT when considering all participants. oup.com

Receptor Profiling in Smooth Muscle Preparations

The binding of this compound has been studied in various rat smooth muscle preparations to characterize A1ARs. nih.govnih.gov this compound bound with high affinity to a single site in membrane preparations from rat duodenum, colon muscularis mucosae, colon longitudinal muscle, and vasa deferentia. nih.gov No specific binding was detected in the rat urinary bladder. nih.gov The affinity (Kd) of the binding site for this compound was similar across the duodenum (1.59 ± 0.18 nM), colon muscularis mucosae (0.84 ± 0.15 nM), and vasa deferentia (0.93 ± 0.17 nM). nih.gov The density of this compound binding sites (Bmax) was similar in the duodenum (38.8 ± 4 fmol mg-1 protein), muscularis mucosae (43 ± 3.5 fmol mg-1 protein), and vasa deferentia (43.3 ± 12.2 fmol mg-1 protein), but was significantly higher (6-7 fold) in the colon longitudinal muscle (295 ± 70 fmol mg-1 protein). nih.gov Competition studies with various adenosine receptor ligands confirmed that this compound binds to A1 receptors in these tissues, with a potency order characteristic of an A1 receptor. nih.gov

Investigation in Defined Cell Lines

This compound has been widely used to investigate A1ARs in various defined cell lines, including C6 glioma and CHO cells transfected with A1ARs. In rat C6 glioma cells, saturation experiments with this compound revealed a single binding site in plasma membranes with a Kd of 9.4 ± 1.4 nM and a Bmax of 62.7 ± 8.6 fmol/mg protein. researchgate.net Binding of this compound was also characterized in intact C6 cells. researchgate.net Competition studies in intact C6 cells showed that A1 agonists like R-PIA and CHA displaced this compound binding, while A2A and A2B agonists did not, confirming A1 specificity. researchgate.net Studies in DDT1-MF2 cells, an immortalized smooth muscle cell model, used this compound to demonstrate that chronic hypoxia increased A1AR density (Bmax) by 3.5-fold, without significant changes in binding affinity (Kd). nih.gov

This compound binding has also been used to characterize A1 receptors in Chinese hamster ovary (CHO) cells, including those transfected to express human A1 receptors. researchgate.netunifi.ituniversiteitleiden.nl Radioligand binding curves using this compound in CHO cells expressing human A1 receptors have been performed to determine the activity of potential A1 receptor ligands. universiteitleiden.nl Displacement assays using this compound in CHO cells expressing human A1 receptors are a standard method for evaluating the binding affinity of compounds to this receptor subtype. guidetopharmacology.orgebi.ac.uk Studies in CHO cells transfected with the human A1 receptor have shown that these cells acquire a chemotactic response to adenosine that is inhibited by adenosine receptor antagonists, as assessed using this compound binding. core.ac.uk this compound has also been used in pituitary folliculostellate and endocrine cell lines (TtT/GF, Tpit/F1, GH3, and AtT20) to confirm the presence of A1 receptors, demonstrating significant displacement of binding by unlabeled DPCPX. oup.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
DPCpx1329 nih.govnih.gov
Adenosine60961 guidetopharmacology.orgnih.govsketchfab.comuni.lu

Interactive Data Tables

Based on the data found, here are some interactive data tables summarizing key findings:

Table 1: this compound Binding Characteristics in Rat Smooth Muscle Preparations

TissueKd (nM)Bmax (fmol/mg protein)
Duodenum1.59 ± 0.18 nih.gov38.8 ± 4 nih.gov
Colon Muscularis Mucosae0.84 ± 0.15 nih.gov43 ± 3.5 nih.gov
Colon Longitudinal Muscle1.18 ± 0.47 nih.gov295 ± 70 nih.gov
Vasa Deferentia0.93 ± 0.17 nih.gov43.3 ± 12.2 nih.gov
Urinary BladderNo specific binding detected nih.gov-

Table 2: this compound Binding in Rat Renal Membranes During Acute Renal Failure

ConditionTime after InductionBmax (this compound bound/mg protein)Kd (nM)
Control-19.9 fmol mg-1 nih.gov0.62 nih.gov
Glycerol-induced ARF16 hIncreased (2-4 fold vs control) nih.govIncreased (2-4 fold vs control) nih.gov
Glycerol-induced ARF48 hIncreased (2-4 fold vs control) nih.govIncreased (2-4 fold vs control) nih.gov
HgCl2-induced ARF48 hNo significant change nih.govNo significant change nih.gov

Table 3: this compound Binding in Adipose Tissue

Species/PopulationTissue TypeBmax (this compound bound/mg protein)Notes
HumanAdipocytes≤ 95 fmol/mg nih.govAcross abdominal, femoral, omental fat nih.gov
Zucker RatAdipocytes-Similar Kd in lean and obese physiology.org
HumanVATSignificantly lower than SAT oup.comIn pooled data oup.com
HumanSATSignificantly higher than VAT oup.comIn pooled data oup.com
HumanVAT (AAW)Significantly greater than VAT (CAW) oup.comComparing African American and Caucasian women oup.com

Comparative and Genetic Research Approaches Employing 3h Dpcpx

Comparative Pharmacological Profiling of A1 Receptor Ligands

[3H]DPCPX is a key tool in comparing the binding characteristics of different ligands to the adenosine (B11128) A1 receptor. Its use in radioligand binding assays allows for the determination of affinity (Kd) and binding capacity (Bmax) values, providing insights into how various compounds interact with the receptor.

Comparison of this compound with Other Tritiated and Non-Tritiated Antagonists (e.g., [3H]PIA, XAC, Theophylline)

Comparative studies using this compound alongside other radiolabeled and non-radiolabeled ligands, such as [3H]PIA, XAC, and Theophylline, have highlighted the superior binding properties and selectivity of this compound for the A1 receptor.

Research has shown that this compound binds with high affinity to A1 receptors in various tissues, including bovine brain and heart, and rat brain and fat cells, with Kd values typically ranging from 50 to 190 pM. Its nonspecific binding is generally low, around 1% of total binding at Kd, although it can be higher in certain tissues like bovine myocardial membranes (about 10%).

Comparatively, studies evaluating the antagonism of adenylate cyclase activity have shown DPCPX to be significantly more selective for A1 receptors than other xanthines like XAC and Theophylline. For instance, DPCPX demonstrated a greater than 700-fold selectivity for the A1 receptor in rat fat cells (Ki = 0.45 nM) compared to the A2 receptor in human platelets (Ki = 330 nM). In competition studies for [3H]PIA binding to rat brain membranes, DPCPX showed an even higher A1-selectivity (1,130-fold) compared to other xanthines, which exhibited only slight A1-selectivity.

The binding properties of this compound are considered superior to those of other agonist and antagonist radioligands for the A1 receptor, facilitating the analysis of both high and low agonist affinity states, even in tissues with low receptor density.

Here is a comparison of the A1 and A2 receptor affinities for DPCPX and Theophylline:

Compound NameA1 Receptor Affinity (Ki or Kd)A2 Receptor Affinity (Ki)A1 Selectivity
DPCPX50-190 pM (Kd), 0.45 nM (Ki), 0.46 nM (Ki)330 nM, 340 nM>700-fold, 1130-fold
XAC1.8 nM (IC50)114 nM (IC50)~63-fold
TheophyllineLess selective than DPCPX and XACLess selective than DPCPX and XACSlight

Note: Affinity values and selectivity ratios can vary depending on the tissue source and experimental conditions.

Assessment of Cross-Reactivity with Related Receptor Subtypes

A crucial aspect of characterizing a radioligand is determining its specificity for the target receptor over related subtypes. This compound has been extensively evaluated for its cross-reactivity with other adenosine receptor subtypes (A2A, A2B, A3) and other receptor systems.

Studies have consistently shown that DPCPX exhibits high selectivity for the A1 receptor compared to A2A, A2B, and A3 receptors. For human receptors, Ki values for DPCPX have been reported as 3.9 nM for A1, 130 nM for A2A, 50 nM for A2B, and 4000 nM for A3, demonstrating significant selectivity for A1. Even at high concentrations, DPCPX does not significantly inhibit soluble cAMP-phosphodiesterase activity, another common target of xanthine (B1682287) derivatives.

Competition studies using this compound binding have confirmed its high selectivity. For example, in porcine coronary artery membranes, A1-selective agonists and antagonists (including DPCPX and XAC) were more potent in displacing this compound binding than the nonselective agonist NECA or the A2A-selective agonist CGS 21680, ruling out significant binding to A2a or A3 receptors. The low affinity of xanthine analogues like DPCPX towards A3 receptors is well-established. Furthermore, [3H]CPFPX, a ligand with similar binding properties to this compound, was not displaced by ligands with high affinities for other receptor systems or by a selective A2A receptor antagonist in competition studies, supporting the specificity of this class of ligands for A1 receptors.

Elucidation of A1 Receptor Function in Genetically Modified Organisms

This compound plays a vital role in studying the physiological functions of the adenosine A1 receptor, particularly in genetically modified organisms like knockout mice, where the receptor's expression is altered or absent.

Studies in Adenosine A1 Receptor Knockout (A1R -/-) Mouse Models

Adenosine A1 receptor knockout (A1R -/-) mouse models are invaluable tools for understanding the specific roles of A1 receptors in various physiological processes. This compound is frequently used in these models to confirm the absence of functional A1 receptors and to study the consequences of this deletion.

Quantitative autoradiography and membrane binding techniques using this compound have been employed to determine the density of A1 receptors in different brain regions and other tissues of A1R -/- mice compared to wild-type and heterozygous littermates. These studies consistently show a dramatic reduction or near-complete absence of high-affinity this compound binding sites in tissues from A1R -/- mice, confirming the successful knockout of the A1 receptor gene.

Studies in A1R -/- mice using this compound binding have revealed the involvement of A1 receptors in various functions, including pain sensitivity, hypoxic neuroprotection, and the regulation of renal function after ischemia and reperfusion injury. For instance, A1R -/- mice exhibited increased renal injury following ischemia and reperfusion compared to wild-type controls, and this was associated with worsened renal histology and higher creatinine (B1669602) levels.

This compound binding has also been used in studies investigating the interaction between adenosine systems and other neurotransmitter systems in knockout mice, such as those lacking the mu-opioid receptor gene.

Verification of Receptor Absence and Specificity of this compound Binding

A primary application of this compound in A1R -/- mice is to unequivocally verify the absence of functional A1 receptors. The near-total loss of specific this compound binding in tissues from A1R -/- animals, as measured by techniques like quantitative autoradiography and membrane binding, serves as a critical control, confirming that the observed phenotypic differences in these mice are indeed due to the lack of A1 receptors.

Furthermore, studies in A1R -/- mice help to confirm the specificity of this compound binding to the A1 receptor. By demonstrating that the binding is abolished in the absence of the A1 receptor, these studies reinforce that this compound is specifically targeting the intended receptor and not binding significantly to other sites. For example, studies have shown no significant changes in this compound binding in mice lacking A2A receptors, further supporting its selectivity for A1 receptors. The binding of this compound is dependent on the presence of A1 receptors, as evidenced by its virtual abolition in A1R -/- mice hippocampus, while remaining largely unaffected in A2AR -/- mice.

The use of this compound in A1R -/- models provides compelling evidence that the binding observed in wild-type animals is predominantly to the A1 receptor, allowing researchers to confidently attribute functional changes in knockout mice to the absence of A1 receptor signaling.

Emerging Research Directions and Future Avenues for 3h Dpcpx Application

Development of Novel Receptor Probes and Analogues Based on DPCPX Scaffold

The DPCPX molecular scaffold serves as a foundational structure for the rational design and synthesis of new adenosine (B11128) receptor ligands. Researchers are actively modifying this xanthine-based framework to create compounds with enhanced pharmacological profiles, including improved affinity, greater selectivity for specific adenosine receptor subtypes, or the introduction of functionalities for covalent binding chemrxiv.org.

Efforts include the development of bivalent and dicovalent ligands derived from the A1R antagonist scaffold. These novel chemical tools are designed to probe and study the dimerization of A1Rs, offering insights into their structural arrangement and stoichiometry researchgate.net. Characterization of these compounds frequently involves radioligand binding assays utilizing [3H]DPCPX, including washout experiments to assess the nature of the binding interaction researchgate.net.

Furthermore, the DPCPX scaffold is being explored in the design of affinity-based probes. While the primary target for some novel probes might be other adenosine receptor subtypes, such as the A3AR, this compound remains essential for evaluating the selectivity of these new probes against the A1AR through displacement assays acs.org. This underscores the continued importance of this compound as a standard radioligand in the rigorous characterization of novel compounds targeting adenosine receptors acs.org.

The discovery of novel dual A1/A2A receptor antagonists has also leveraged this compound. In these studies, computational screening is combined with in vitro assays, where this compound binding assays are used to precisely determine the binding affinities of promising compounds for the A1AR nih.gov. This illustrates the role of this compound in the identification and validation of ligands with activity at multiple adenosine receptor subtypes nih.gov.

Integration with Advanced Imaging Modalities and Functional Assays

This compound is integral to the validation and evaluation of novel radioligands developed for advanced imaging techniques such as Positron Emission Tomography (PET). For example, in vitro autoradiography using this compound has been employed to confirm the brain distribution and binding characteristics of [18F]CPFPX, a promising PET radioligand designed for in vivo imaging of A1ARs snmjournals.orgresearchgate.net. This integration allows for the crucial correlation between in vitro binding data obtained with high-resolution methods like this compound autoradiography and the quantitative data acquired from in vivo PET imaging studies snmjournals.org.

Beyond imaging, radioligand binding assays employing this compound are routinely integrated with functional assays, such as those measuring cAMP accumulation, to provide a comprehensive pharmacological characterization of novel compounds chemrxiv.org. This dual approach, assessing both binding affinity and functional outcome, offers a more complete understanding of how new ligands interact with and modulate A1AR activity chemrxiv.org. Competition binding experiments using this compound are a standard method for determining the affinity of competing ligands, and these results are frequently correlated with data from functional assays to elucidate the compound's mechanism of action researchgate.netresearchgate.net.

The combined use of this compound binding data and functional assay results is crucial for accurately classifying novel ligands as agonists, antagonists, or partial agonists, providing essential information for the drug discovery and development pipeline chemrxiv.orgresearchgate.net.

Contributions to Understanding Disease Pathophysiology and Preclinical Research

This compound is a fundamental tool in preclinical investigations aimed at unraveling the involvement of A1ARs in the pathogenesis of various diseases. By enabling the quantitative assessment of A1AR density and binding affinity in tissue samples, this compound binding studies allow researchers to investigate alterations in receptor expression or binding properties that may be associated with disease states researchgate.net.

For example, this compound has been utilized to study changes in A1AR levels in the context of neurodegenerative conditions, including Alzheimer's disease researchgate.net. Research has indicated an increase in the total number of adenosine A1 receptors, as determined using this compound as a radioligand, in individuals with Alzheimer's disease researchgate.net. Such findings highlight the utility of this compound in identifying potential links between dysregulation of A1ARs and the progression of disease researchgate.net.

Furthermore, this compound plays a role in preclinical studies evaluating the potential therapeutic efficacy of compounds targeting A1ARs in animal models of disease universiteitleiden.nl. While advanced techniques like preclinical PET imaging with ligands such as [18F]CPFPX are used to assess therapeutic interventions in vivo, the foundational in vitro characterization and validation of these targets and ligands often rely on studies using this compound researchgate.net. The ability of this compound to selectively label A1ARs makes it an invaluable tool for investigating the distribution and availability of these receptors under different physiological and pathological conditions, thereby contributing significantly to the understanding of disease mechanisms and the identification of promising therapeutic targets.

Q & A

Q. What experimental parameters must be standardized in [3H]Dpcpx-based adenosine A1 receptor binding assays?

Standardize temperature (typically 25°C or 37°C), buffer pH (7.4 for physiological conditions), incubation time (determined via kinetic assays), and protein concentration (validated using the Bradford method ). Include nonspecific binding controls (e.g., excess unlabeled Dpcpx) and validate receptor specificity using tissue from knockout models. Reference frameworks like FINER criteria to ensure feasibility and relevance .

Q. How can researchers validate the specificity of this compound in heterogeneous tissue preparations?

Employ competitive binding assays with selective antagonists (e.g., DPCPX for A1 receptors) and cross-validate with orthogonal methods like immunofluorescence or Western blotting. Compare binding data across purified membrane fractions versus whole-tissue homogenates to assess interference from non-target proteins .

Q. What protein concentration range is optimal to avoid ligand depletion in this compound assays?

Maintain protein concentrations below 10% of the ligand’s Kd value. For example, if Kd = 1 nM, use ≤ 0.1 nM receptor concentration. Validate via preliminary saturation experiments and adjust using the Bradford assay for precise protein quantification .

Intermediate Research Questions

Q. Which statistical models are recommended for analyzing this compound saturation binding curves?

Use nonlinear regression (one-site vs. two-site models) in tools like GraphPad Prism. Assess goodness-of-fit via R² values, residual plots, and Akaike’s Information Criterion (AIC). Replicate experiments ≥3 times to calculate SEM and ensure robustness .

Q. How should researchers design kinetic studies with this compound to measure association/dissociation rates?

Conduct time-course experiments under equilibrium and non-equilibrium conditions. For association rates, incubate with excess radioligand; for dissociation, add unlabeled ligand and monitor displacement over time. Use temperature-controlled environments to minimize variability .

Q. What quality control steps ensure this compound integrity in long-term studies?

Verify radiochemical purity (>95%) via HPLC, confirm specific activity (e.g., 80 Ci/mmol) using scintillation counting, and test stability under storage conditions (−80°C, shielded from light). Document batch-specific variability in technical reports .

Advanced Research Questions

Q. How can conflicting Kd values for this compound across studies be systematically resolved?

Perform meta-analysis to identify heterogeneity sources (e.g., buffer ionic strength, tissue species, or GTP inclusion for G-protein coupling). Replicate disputed experiments with standardized protocols and publish raw data for transparency .

Q. What strategies mitigate interference from endogenous adenosine in this compound assays?

Pre-treat tissues with adenosine deaminase (0.2–2 U/mL) to degrade endogenous adenosine. Validate efficacy via parallel assays with/without adenosine receptor antagonists (e.g., Caffeine). Compare results across adenosine-depleted vs. native preparations .

Q. How can computational modeling enhance this compound data interpretation in allosteric modulation studies?

Integrate binding data with molecular dynamics simulations to predict allosteric binding pockets. Use Schild analysis to distinguish competitive vs. allosteric interactions and correlate with functional assays (e.g., cAMP accumulation) .

Q. What multi-method approaches validate this compound binding data in complex receptor systems?

Combine equilibrium binding with functional readouts (e.g., GTPγS binding for receptor activation). Apply techniques like FRET or BRET to study receptor dimerization effects. Cross-reference findings with cryo-EM structures for mechanistic insights .

Key Methodological Considerations

  • Data Contradictions : Re-evaluate assay conditions (e.g., Mg²⁺ concentration, protease inhibitors) and statistical power when discrepancies arise .
  • Advanced Techniques : Pair this compound assays with CRISPR-edited cell lines to isolate receptor subtypes or use microdialysis for in vivo correlation .
  • Ethical Reporting : Disclose limitations (e.g., nonspecific binding in dense tissues) and provide raw data for reproducibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。